molecular formula C10H17NO4 B7763919 Boc-DL-Pro-OH CAS No. 91716-96-0

Boc-DL-Pro-OH

Cat. No.: B7763919
CAS No.: 91716-96-0
M. Wt: 215.25 g/mol
InChI Key: ZQEBQGAAWMOMAI-UHFFFAOYSA-N
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Description

Boc-DL-Pro-OH is a chemical compound with the molecular formula C10H17NO4. It is commonly used as a synthetic intermediate in organic chemistry, particularly in the preparation of various functionalized pyrrolidines. The compound is known for its stability and versatility, making it a valuable reagent in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-DL-Pro-OH can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of 1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid often employs continuous flow microreactor systems. These systems allow for efficient and scalable production by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Pro-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Selenium dioxide (SeO2), typically in an organic solvent like chloroform.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bases such as triethylamine or catalysts like palladium.

Major Products

The major products formed from these reactions include various N-acyl-2-vinylpyrrolidines and other functionalized pyrrolidine derivatives .

Scientific Research Applications

Boc-DL-Pro-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-DL-Pro-OH is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable reagent in both research and industrial settings .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEBQGAAWMOMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37784-17-1, 15761-39-4, 91716-96-0, 59433-50-0
Record name 37784-17-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334360
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butoxycarbonylproline
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164660
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Record name NSC108689
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
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